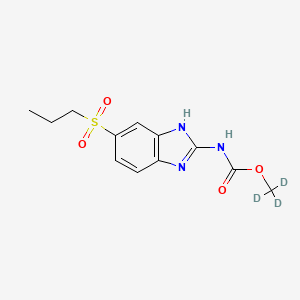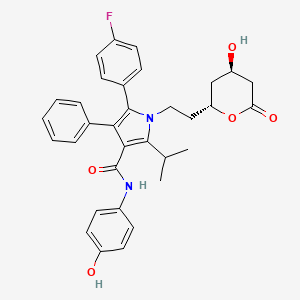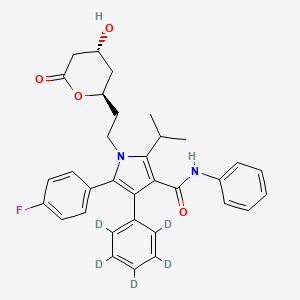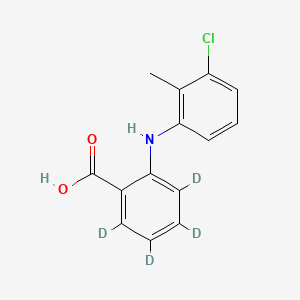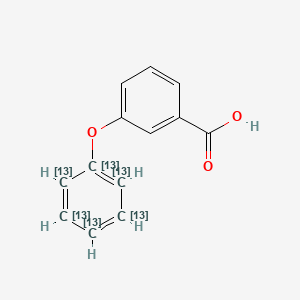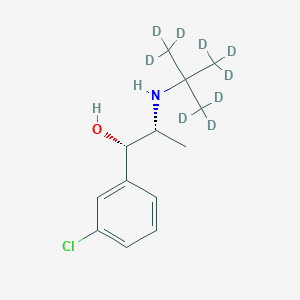![molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8](/img/no-structure.png)
Guanine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-15N5 is the 15N labeled Guanine . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . It is one of the fundamental components of nucleic acids (DNA and RNA) .
Synthesis Analysis
Guanine-15N5 is synthesized and used in research applications such as Biomolecular NMR and Genetic Therapy . A study on the synthesis of guanine derivatives involves a sequential multistep synthesis from heterocyclic guanine precursors .Molecular Structure Analysis
Guanine-15N5 has a molecular weight of 156.09 . It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .Chemical Reactions Analysis
Mechanisms for the deamination of guanine and its analogues have been investigated using B3LYP and G3MP2B3 . Cu (I) carbenes derived from α-diazocarbonyl compounds lead to selective alkylation of the O6 position in guanine .Applications De Recherche Scientifique
Metal Ion Binding Studies
Research by Okamoto et al. (2003) demonstrated that 15N-labeled guanine in DNA interacts selectively with metal ions. This study provided insights into how guanine runs in DNA preferentially bind to certain metal ions, a finding significant for understanding DNA-metal ion interactions.
G-quadruplex Structural Analysis
A study by Vidláková et al. (2015) focused on G-quadruplexes in DNA oligonucleotides. They explored how the length of guanine stretches affects the structure and electrochemical behavior of these oligonucleotides, contributing to our understanding of G-quadruplexes in DNA.
Oxidation Studies
Ye et al. (2006) investigated the oxidation of guanine, highlighting the formation of specific oxidation products. This research is crucial for understanding oxidative DNA damage and its potential biological implications.
G-Protein Interaction Research
Research by Ridge et al. (2006) involved studies on G-proteins using 15N-labeled guanine nucleotide analogs. This work contributes to our understanding of guanine nucleotide exchange in biological signaling pathways.
Redox Potential Studies
The work of Pakiari et al. (2015) focused on altering the redox potential of guanine, which is pivotal for applications like DNA-based biosensors.
DNA Adduct Analysis
Chen et al. (2005) developed methods to analyze DNA adducts in urine using 15N5-labeled guanine derivatives. This research is essential for assessing exposure to carcinogens and understanding their health impacts.
DNA Structure Stability
The study by Abu-Ghazalah et al. (2010) on DNA frayed wires used guanine derivatives to understand the stability and structure of these unique DNA forms.
Photophysical Properties of Guanine Quadruplexes
Research by Changenet-Barret et al. (2015) and Spiegel et al. (2020) delved into the electronic excited states of guanine quadruplexes, important for understanding their biological role and potential applications.
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
168566-53-8 |
|---|---|
Nom du produit |
Guanine-15N5 |
Formule moléculaire |
C5H5[15N]5O |
Poids moléculaire |
156.09 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
73-40-5 (unlabelled) |
Synonymes |
2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5; 2-Amino-6-hydroxy-1H-purine-15N5; 2-Amino-6-hydroxypurine-15N5; 2-Aminohypoxanthine-15N5; 9H-Guanine-15N5; 2-Amino-hypoxanthine-15N5 |
Étiquette |
Guanine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
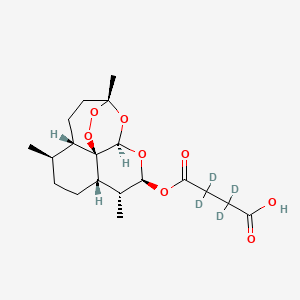
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
